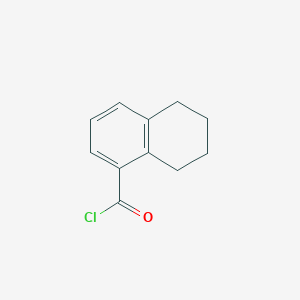

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Descripción general

Descripción

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is a derivative of naphthalene, specifically a carbonyl chloride derivative, and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

C11H12O2+SOCl2→C11H11ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form amides under mild conditions.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolyzes in aqueous conditions to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the modification of biomolecules for studying biological processes.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: The precursor to 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride.

1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its versatility in chemical research and industrial applications.

Actividad Biológica

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : Not specified in the available literature.

- Molecular Formula : C11H11ClO

- Molecular Weight : 196.66 g/mol

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene exhibit significant antimicrobial properties. For instance, a study found that certain tetrahydronaphthalene derivatives showed promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5 | <0.1 | S. aureus |

| 6 | <0.1 | B. subtilis |

| 1 | 0.1 - 1 | MRSA |

These findings suggest that modifications to the tetrahydronaphthalene structure can enhance antimicrobial efficacy.

Anti-inflammatory Effects

Tetrahydronaphthalene derivatives have been shown to modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, compounds derived from tetrahydronaphthalene significantly inhibited nitric oxide production, indicating potential anti-inflammatory activity .

| Compound | Nitric Oxide Inhibition (%) |

|---|---|

| 1 | 70 |

| 2 | 65 |

| 3 | 80 |

These results underscore the therapeutic potential of these compounds in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of tetrahydronaphthalene derivatives have also been explored. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 12 | HeLa |

| B | 15 | MCF-7 |

This highlights the potential for developing new anticancer agents based on the tetrahydronaphthalene scaffold.

The biological activities of tetrahydronaphthalene derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis.

- Direct Interaction with Cellular Targets : The hydrophobic nature of tetrahydronaphthalene allows it to interact with various biomolecules within cells.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of a series of tetrahydronaphthalene derivatives against MRSA and found that specific modifications led to a reduction in minimum inhibitory concentration (MIC), enhancing their antimicrobial properties .

- Inflammation Model : In vitro experiments demonstrated that tetrahydronaphthalene derivatives significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372971 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110808-69-0 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.